N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Receptor Antagonist Potential
Research has identified compounds structurally related to N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide as potent endothelin-A (ETA) receptor antagonists. The systematic alteration of the N-isoxazolyl substituent in 1-naphthalenesulfonamides led to the discovery of 6-membered nitrogen heterocycles with improved receptor affinity. The optimization process involved modifying substituents on the pyrazine ring, resulting in compounds with significant inhibitory effects on the pressor response in rats, highlighting their potential in therapeutic applications related to endothelin-mediated diseases (Bradbury et al., 1997).
Advanced Synthetic Applications
The compound has also facilitated the development of novel synthetic methods and intermediates in organic chemistry. For example, the reaction of 2-aminopyridines or 2-aminothiazole with specific sulfonamides led to the formation of imidazo[1,2-a]pyridin-3-ylsulfonamides and related structures. This one-pot synthesis approach underscores the role of such sulfonamide derivatives in generating complex heterocyclic compounds, which are crucial in drug discovery and development processes (Rozentsveig et al., 2013).
Chemical Binding and Interaction Studies
Investigations into the binding properties of related sulfonamides have provided insights into the interactions between these compounds and biological targets. Studies involving fluorescent probes have used derivatives of this compound to explore the binding mechanisms to proteins, offering a deeper understanding of the molecular interactions at play and their implications for drug design (Jun et al., 1971).
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-30(29,18-9-8-16-5-1-2-6-17(16)15-18)24-14-13-23-20-10-11-21(27-26-20)25-19-7-3-4-12-22-19/h1-12,15,24H,13-14H2,(H,23,26)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPJNWDZSWUURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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